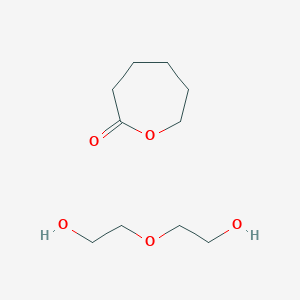
Diethylene glycol-initiated polycaprolactone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethylene glycol-initiated polycaprolactone is a biodegradable polymer derived from ε-caprolactone. It is synthesized using diethylene glycol as an initiator, resulting in a polymer with two terminal hydroxyl groups. This compound is known for its high stability, biocompatibility, and versatility, making it suitable for various applications, particularly in biomedical research .
準備方法
Synthetic Routes and Reaction Conditions: Diethylene glycol-initiated polycaprolactone is typically synthesized through the ring-opening polymerization of ε-caprolactone. The process involves the use of diethylene glycol as an initiator and a catalyst, such as stannous octoate, to facilitate the polymerization reaction. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired molecular weight and polymer properties .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of ε-caprolactone and diethylene glycol into a reactor, where the polymerization occurs. The resulting polymer is then purified and processed into various forms, such as pellets or powders, for further use .
化学反応の分析
Types of Reactions: Diethylene glycol-initiated polycaprolactone undergoes several types of chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the polymer’s properties, such as its molecular weight and mechanical strength.
Substitution: The terminal hydroxyl groups of the polymer can undergo substitution reactions with various reagents to introduce new functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and isocyanates are employed for substitution reactions
Major Products Formed: The major products formed from these reactions include modified polycaprolactone derivatives with altered physical and chemical properties, such as increased hydrophilicity or enhanced mechanical strength .
科学的研究の応用
Diethylene glycol-initiated polycaprolactone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polymers, such as polyurethanes and copolymers.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of biodegradable plastics and packaging materials.
作用機序
The mechanism by which diethylene glycol-initiated polycaprolactone exerts its effects is primarily through its biodegradability and biocompatibility. The polymer undergoes hydrolytic degradation in biological environments, leading to the gradual release of its degradation products. These products are then metabolized and eliminated from the body. The terminal hydroxyl groups of the polymer also allow for further functionalization, enabling the design of tailored materials for specific applications .
類似化合物との比較
- Polyethylene glycol-initiated polycaprolactone
- Propylene glycol-initiated polycaprolactone
- Glycerol-initiated polycaprolactone
Comparison: Diethylene glycol-initiated polycaprolactone is unique due to its specific initiator, which imparts distinct properties such as increased stability and biocompatibility. Compared to polyethylene glycol-initiated polycaprolactone, it offers better mechanical strength and slower degradation rates. Propylene glycol-initiated polycaprolactone, on the other hand, provides different mechanical properties and degradation profiles. Glycerol-initiated polycaprolactone offers multiple hydroxyl groups, allowing for more extensive functionalization .
特性
CAS番号 |
75035-33-5 |
|---|---|
分子式 |
C10H20O5 |
分子量 |
220.26 g/mol |
IUPAC名 |
2-(2-hydroxyethoxy)ethanol;oxepan-2-one |
InChI |
InChI=1S/C6H10O2.C4H10O3/c7-6-4-2-1-3-5-8-6;5-1-3-7-4-2-6/h1-5H2;5-6H,1-4H2 |
InChIキー |
QQTRSFMAONGASB-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=O)OCC1.C(COCCO)O |
関連するCAS |
75035-33-5 36890-68-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















